Product packaging for 5-Hydroxykynurenine(Cat. No.:CAS No. 720-00-3)

5-Hydroxykynurenine

Cat. No.: B1197592
CAS No.: 720-00-3
M. Wt: 224.21 g/mol
InChI Key: OTDQYOVYQQZAJL-UHFFFAOYSA-N
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Description

5-Hydroxykynurenine (Chemical Formula: C₁₀H₁₂N₂O₄; Molecular Weight: 224.21 g/mol) is a hydroxykynurenine derivative that serves as a key intermediate metabolite in the tryptophan-kynurenine pathway [ ][ ]. This pathway is responsible for the metabolism of approximately 95% of essential tryptophan, positioning this compound and its derivatives as crucial regulators of neuroimmune signaling [ ]. In research, this compound is primarily valued for its role in a parallel metabolic branch to the standard kynurenine pathway, originating from 5-Hydroxytryptophan (5-HTP) instead of tryptophan. This pathway is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO), which cleaves the indole ring of 5-HTP [ ]. The resulting this compound can be further metabolized by aromatic-L-amino-acid decarboxylase to form 5-Hydroxykynurenamine, a compound noted for its ability to antagonize serotonin action, suggesting a complex regulatory mechanism for controlling serotonin levels in tissues like the small intestine [ ][ ]. The study of this compound provides critical insights into the intricate interplay between the nervous and immune systems. Metabolites of the kynurenine pathway, including those derived from this compound, have been implicated in the pathogenesis of various neurological diseases and systemic conditions, including sepsis [ ]. Furthermore, the kynurenine pathway and its metabolites are actively investigated as biomarkers, with their levels and ratios (e.g., Kynurenine/Tryptophan) being significant in conditions such as postpartum depression and COVID-19 severity [ ]. This product is intended for research applications only, aiding in the elucidation of metabolic pathways, neuroimmune interactions, and the development of novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4 B1197592 5-Hydroxykynurenine CAS No. 720-00-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

720-00-3

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-amino-4-(2-amino-5-hydroxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C10H12N2O4/c11-7-2-1-5(13)3-6(7)9(14)4-8(12)10(15)16/h1-3,8,13H,4,11-12H2,(H,15,16)

InChI Key

OTDQYOVYQQZAJL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)N

Other CAS No.

720-00-3

physical_description

Solid

Synonyms

5-hydroxykynurenine
5-hydroxykynurenine, (L)-isome

Origin of Product

United States

Biosynthesis and Enzymology of 5 Hydroxykynurenine

Primary Precursor Identification: 5-Hydroxytryptophan (B29612) (5-HTP)

5-Hydroxytryptophan (5-HTP) serves as the primary precursor for the biosynthesis of 5-hydroxykynurenine. While 5-HTP is widely recognized as an intermediate in the biosynthesis of serotonin (B10506), it can also be shunted into the kynurenine (B1673888) pathway to form this compound. Studies have demonstrated that when 5-hydroxytryptophan is incubated with certain tissues, such as rabbit ileum slices, this compound is produced in significant amounts, representing a substantial portion of the total metabolites nih.govnih.gov. This conversion pathway can become the sole major product under specific inhibitory conditions, such as in the presence of an aromatic amino acid decarboxylase inhibitor nih.gov.

Enzymatic Conversion of 5-Hydroxytryptophan to this compound

The enzymatic conversion of 5-hydroxytryptophan to this compound is a crucial step involving the oxidative cleavage of the indole (B1671886) ring.

Indoleamine 2,3-dioxygenase 1 (IDO1) plays a central role in the cleavage of 5-hydroxytryptophan to form this compound nih.govmdpi.comresearchgate.net. IDO1 is a heme-containing enzyme that catalyzes the oxidative cleavage of the indole ring of L-tryptophan, initiating the kynurenine pathway mdpi.comnih.govrsc.org. Importantly, IDO1 exhibits a broad substrate specificity, recognizing not only L-tryptophan but also other indole-bearing compounds, including 5-hydroxytryptophan and serotonin nih.govfrontiersin.org. This promiscuity allows IDO1 to convert 5-HTP into this compound mdpi.comresearchgate.net. The activity of IDO1 in this context suggests a significant metabolic pathway involving the cleavage of the indole ring of 5-hydroxytryptophan, which can operate in vivo to a notable extent nih.gov.

The indole ring cleavage mechanism catalyzed by IDO1 involves the insertion of molecular oxygen across the 2-3 bond of the indole moiety of the substrate rsc.orgnih.gov. IDO1 is unique among dioxygenases for employing a heme prosthetic group as a cofactor and is also capable of utilizing superoxide (B77818) as a substrate, implicating it in oxidative stress responses nih.gov. The catalytic activity of IDO1 is thought to involve the shuttling of co-substrate oxygen to the catalytic cleft, promoting the oxidative cleavage of the indole ring nih.gov. This process ultimately leads to the formation of N-formylkynurenine from tryptophan, and analogously, 5-hydroxy-N-formylkynurenine from 5-hydroxytryptophan, which then proceeds to this compound. Proposed mechanisms for IDO1-mediated dioxygenation of L-tryptophan involve either a radical or an electrophilic-based mechanism, potentially including the formation of an epoxide intermediate and a ferryl iron species rsc.org.

Role of Indoleamine 2,3-Dioxygenase (IDO1) in 5-Hydroxytryptophan Cleavage

Putative Formation Pathways from Related Indoleamines

Beyond the direct conversion from 5-hydroxytryptophan, this compound can also be formed through other pathways involving related indoleamines.

While IDO1 is the primary enzyme identified for the initial cleavage of 5-hydroxytryptophan, the broader kynurenine pathway involves several other oxidoreductases and dioxygenases that metabolize tryptophan and its derivatives mq.edu.au. Tryptophan 2,3-dioxygenase (TDO), primarily expressed in the liver, also catalyzes the oxidative ring opening of L-tryptophan to N-formylkynurenine mq.edu.aujci.orgnih.govd-nb.info. Although TDO is generally considered more specific for L-tryptophan compared to IDO1's broader substrate range nih.govfrontiersin.org, its potential involvement or the involvement of other less characterized dioxygenases in the metabolism of hydroxylated indoleamines to produce this compound or related compounds cannot be entirely ruled out without further specific research. The kynurenine pathway itself is a complex cascade, and while this compound is a distinct branch, the interplay and potential for alternative enzymatic routes, especially under specific physiological or pathological conditions, warrant consideration researchgate.netfrontiersin.org.

Metabolism and Downstream Products of 5 Hydroxykynurenine

Immediate Metabolic Fates of 5-Hydroxykynurenine

The immediate metabolic transformation of this compound primarily involves its conversion into 5-Hydroxykynurenamine (B1194722). nih.govnih.gov

This compound undergoes a decarboxylation reaction to form 5-Hydroxykynurenamine. nih.govnih.govmdpi.com This conversion represents a direct metabolic step for this compound in various organisms, including humans and cattle. nih.govnih.gov

The enzymatic catalysis of this compound to 5-Hydroxykynurenamine is mediated by the enzyme aromatic-L-amino-acid decarboxylase (AADC). nih.govhmdb.canih.govnih.gov AADC is a versatile enzyme known for its role in the decarboxylation of various aromatic L-amino acids, including 5-hydroxytryptophan (B29612) to serotonin (B10506). nih.govpnas.org Studies have shown that in the presence of an AADC inhibitor, this compound becomes the predominant product when starting from 5-hydroxytryptophan, underscoring AADC's critical role in its further metabolism. nih.govpnas.org

While this compound is itself a hydroxylated kynurenine (B1673888) derivative, direct further hydroxylation or amination of this compound beyond its conversion to 5-Hydroxykynurenamine (which is an amination via decarboxylation) is not extensively documented in the available literature. However, its downstream metabolite, 5-Hydroxykynurenamine, can undergo further transformation, specifically being converted into 4,6-dihydroxyquinoline (B1198300). nih.govnih.gov

Formation of 5-Hydroxykynurenamine

Derivatization and Degradation Pathways

The broader kynurenine pathway involves various derivatization and degradation steps for its metabolites. For this compound, specific hydrolytic and oxidative degradation pathways are observed.

The formation of this compound itself involves a hydrolytic cleavage, where 5-hydroxy-N-formylkynurenine is hydrolyzed by kynurenine formamidase to yield this compound and formic acid. nih.govhmdb.ca While kynureninase, another enzyme in the kynurenine pathway, is known to catalyze the hydrolytic cleavage of other kynurenine derivatives like L-kynurenine and L-3-hydroxykynurenine into anthranilic acid or 3-hydroxyanthranilic acid and alanine, specific hydrolytic cleavage products directly from this compound itself are not explicitly detailed in the search results. researchgate.net

One notable oxidative degradation product downstream of this compound is 4,6-dihydroxyquinoline. This compound is formed from 5-Hydroxykynurenamine, a direct metabolite of this compound, and its formation is catalyzed by kynurenine 3-monooxygenase. nih.govnih.gov While other kynurenine metabolites, such as 3-hydroxykynurenine, are known to induce oxidative stress and generate reactive oxygen species, specific direct oxidative degradation products of this compound beyond the formation of 4,6-dihydroxyquinoline are not explicitly described in the provided information.

Metabolic Conversions Involving this compound

Precursor CompoundProduct CompoundEnzyme Catalyzing Reaction
5-Hydroxy-N-formylkynurenineThis compoundKynurenine formamidase
This compound5-HydroxykynurenamineAromatic-L-amino-acid decarboxylase (AADC)
5-Hydroxykynurenamine4,6-DihydroxyquinolineKynurenine 3-monooxygenase

Hydrolytic Cleavage Products

Intermediacy in Broader Metabolic Networks

This compound serves as a key intermediate in the broader metabolic networks associated with tryptophan catabolism. It is a hydroxykynurenine that features a hydroxyl group at the 5-position of the kynurenine ring nih.gov. Its formation can occur from 5-hydroxy-N-formylkynurenine through the action of aryl-formylamine amidohydrolase metabolomicsworkbench.org. Furthermore, this compound can be biosynthesized from 5-hydroxytryptophan, a precursor of serotonin, with the involvement of indoleamine 2,3-dioxygenase (IDO), an enzyme responsible for the oxidative cleavage of the indole (B1671886) ring pnas.orgnih.gov.

Linkages to Quinoline (B57606) Derivative Formation (e.g., 4,6-dihydroxyquinoline)

This compound plays a role in the formation of quinoline derivatives, notably 4,6-dihydroxyquinoline. The metabolic route involves the conversion of this compound to 5-hydroxykynurenamine, a process mediated by aromatic L-amino acid decarboxylase hmdb.ca. Subsequently, 5-hydroxykynurenamine can be converted into 4,6-dihydroxyquinoline pnas.orgnih.govhmdb.canih.gov. This conversion can be mediated by enzymes such as kynurenine 3-monooxygenase or monoamine oxidase hmdb.canih.gov. Research has demonstrated the presence of this compound, 5-hydroxykynurenamine, and 4,6-dihydroxyquinoline as significant metabolites formed through the cleavage of the indole ring of 5-hydroxytryptophan by indoleamine 2,3-dioxygenase pnas.orgnih.gov.

Cellular and Molecular Roles of 5 Hydroxykynurenine

Role as a Biochemical Intermediate in Specific Tryptophan Metabolism Branches

5-Hydroxykynurenine serves as an intermediate in a specific branch of tryptophan metabolism, particularly within the kynurenine (B1673888) pathway. The kynurenine pathway begins with the conversion of L-tryptophan to N-formyl-L-kynurenine, primarily catalyzed by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) 1 or 2. ontosight.aimdpi.commdpi.com N-formyl-kynurenine is then hydrolyzed to L-kynurenine (KYN) by the enzyme kynurenine formamidase. mdpi.com

While kynurenine can be metabolized in several ways, this compound is formed from 5-hydroxytryptophan (B29612) (5-HTP) through the action of indoleamine 2,3-dioxygenase 1 (IDO1). hmdb.canih.govnih.gov This indicates a diversion from the canonical kynurenine pathway that typically starts with tryptophan. Once formed, this compound can be further metabolized. It can be converted into 5-hydroxykynurenamine (B1194722) through the action of aromatic L-amino acid decarboxylase. nih.govnih.gov Additionally, 5-hydroxykynurenamine can be oxidized to 4,6-dihydroxyquinoline (B1198300). nih.govjst.go.jp

The enzymatic conversions involving this compound are summarized in the table below:

Precursor CompoundEnzymeProduct Compound(s)
5-Hydroxy-N-formylkynurenineKynurenine formamidaseThis compound, Formic acid
5-HydroxytryptophanIndoleamine 2,3-dioxygenase 1 (IDO1)This compound
This compoundAromatic L-amino acid decarboxylase5-Hydroxykynurenamine
5-Hydroxykynurenamine(Oxidation)4,6-Dihydroxyquinoline

Influence on Upstream and Downstream Metabolite Homeostasis

The involvement of this compound in tryptophan metabolism has implications for the homeostasis of various upstream and downstream metabolites, particularly due to its connection with both the kynurenine and serotonin (B10506) pathways. mdpi.com

Impact on Serotonin Levels through Pathway Diversion

The formation of this compound from 5-hydroxytryptophan by IDO1 represents a pathway diversion that can directly impact serotonin levels. nih.govnih.govmdpi.com Serotonin (5-hydroxytryptamine, 5-HT) is primarily synthesized from tryptophan via an alternative pathway involving tryptophan hydroxylase and aromatic L-amino acid decarboxylase. nih.govoup.com When 5-hydroxytryptophan is shunted towards this compound production, it reduces the substrate available for serotonin synthesis. This diversion can lead to a depletion of serotonin synthesis substrates. mdpi.com Studies have shown that indoleamine 2,3-dioxygenase plays an important role in the regulation of serotonin levels, particularly in the small intestine. nih.govnih.gov

Mechanisms of Action at the Cellular Level

The cellular mechanisms of action for this compound primarily involve its participation as a substrate or product in enzyme-catalyzed reactions within the tryptophan metabolic pathways.

Participation in Enzyme-Catalyzed Reactions

This compound is directly involved in several enzymatic reactions. As noted, it is a product of the hydrolysis of 5-hydroxy-N-formylkynurenine by kynurenine formamidase. hmdb.ca Conversely, this compound acts as a substrate for aromatic L-amino acid decarboxylase, which converts it into 5-hydroxykynurenamine. nih.govnih.gov These enzymatic transformations are critical for channeling metabolites through specific branches of the kynurenine pathway.

Involvement in Intracellular Signaling Cascades (if experimentally supported)

While this compound is a key metabolic intermediate, direct experimental support for its widespread involvement in distinct intracellular signaling cascades, beyond its role as a substrate or product in enzymatic reactions, is not extensively documented in the provided search results. Its influence on cellular processes appears to be primarily mediated through its contribution to the production of downstream neuroactive or immunomodulatory metabolites of the kynurenine pathway, such as quinolinic acid, which is an NMDA receptor agonist, or kynurenic acid, an NMDA receptor antagonist. mdpi.combevital.nonih.govnih.gov The broader kynurenine pathway metabolites are known to modulate signaling pathways through interactions with receptors like NMDA, AMPA, mGluRs, and aryl hydrocarbon receptor (AhR), which can influence immune regulation and neuroinflammation. mdpi.commdpi.com Therefore, this compound's impact on intracellular signaling is likely indirect, by contributing to the pool of these bioactive downstream compounds.

Contribution to Redox State Modulation

Other hydroxylated kynurenine metabolites, such as 3-hydroxykynurenine (3-HK), have been more extensively studied for their direct contributions to redox state modulation. 3-Hydroxykynurenine is known to exhibit dual pro-oxidant and antioxidant properties, depending on its concentration and the specific cellular redox environment. easychem.orgnih.govnih.gov For instance, 3-HK can generate reactive oxygen species (ROS) in the presence of transition metals like copper, manganese, and iron, contributing to oxidative stress and potential DNA damage. nih.gov Conversely, 3-HK and 3-hydroxyanthranilic acid (3-HAA) have also demonstrated potent antioxidant activities, effectively scavenging peroxyl radicals and protecting against oxidative damage, sometimes more effectively than established antioxidants like ascorbate (B8700270) or Trolox. easychem.orgamdb.onlinewikipedia.orgnih.gov The presence of an aromatic hydroxyl group in these compounds is considered crucial for their free radical scavenging capabilities, facilitating hydrogen atom donation. easychem.orgnih.gov

Although this compound possesses a hydroxyl group, similar to 3-HK, the precise mechanisms and extent of its direct involvement in redox reactions are less characterized. The general principle that kynurenine pathway metabolites can impact redox homeostasis underscores the potential for this compound to contribute to this balance, either directly through its chemical properties or indirectly by influencing the flux towards other redox-active metabolites within the pathway. fishersci.cametabolomicsworkbench.org Modulating the protonation state of aromatic amino groups in kynurenine and 3-hydroxykynurenine is unlikely to enhance redox activity in vivo due to physiological pH, suggesting that other interactions, such as hydrogen bonding with adjacent functional groups, might be more relevant for modulating antioxidant potential. nih.gov

Potential Precursor Function for Undiscovered Bioactive Molecules

This compound serves as a key intermediate in the kynurenine pathway, which is the primary route for tryptophan catabolism in mammals. wikipedia.orgnih.gov This pathway is renowned for producing a diverse array of bioactive molecules with neuroactive, immunomodulatory, pro-oxidant, and antioxidant properties. metabolomicsworkbench.orgnih.gov

Specifically, this compound is known to be directly converted into 5-hydroxykynurenamine through the action of aromatic-L-amino-acid decarboxylase. nih.govuni.lu Furthermore, it can be metabolized into quinolinic acid, a compound recognized for its excitatory amino acid properties and potential neurotoxicity at elevated concentrations. wikipedia.org The formation of this compound itself can occur from 5-hydroxy-N-formylkynurenine, mediated by kynurenine formamidase, or from 5-hydroxytryptophan via indoleamine 2,3-dioxygenase 1. nih.govuni.lu

Given the complex and branching nature of the kynurenine pathway, and the continuous discovery of novel functions and interactions of its metabolites, this compound holds potential as a precursor for yet-undiscovered bioactive molecules. The pathway's metabolites exhibit a wide range of biological activities and are implicated in numerous physiological and pathological processes, including neurodegenerative diseases, psychiatric disorders, and cancer. wikipedia.org The intricate interplay and transformations within this metabolic network suggest that further research may unveil novel derivatives or downstream products of this compound with unique biological functions or therapeutic potential. The ongoing investigation into tryptophan metabolism continues to reveal new insights into the roles of its intermediates and end-products. wikipedia.orgmetabolomicsworkbench.org

Regulation of 5 Hydroxykynurenine Metabolism

Regulation of Key Biosynthetic Enzymes

The activity of Indoleamine 2,3-dioxygenase 1 (IDO1), the central enzyme in 5-hydroxykynurenine production from 5-hydroxytryptophan (B29612), is tightly controlled at the transcriptional, translational, and post-translational levels. frontiersin.orgnih.govresearchgate.net

The expression of the IDO1 gene is predominantly regulated at the level of transcription, with various immune and inflammatory signals potently inducing its expression. frontiersin.org Interferon-gamma (IFN-γ) is one of the most powerful inducers of IDO1 transcription. atlasgeneticsoncology.orgpnas.org The promoter region of the IDO1 gene contains response elements for transcription factors that are activated by IFN-γ, including Signal Transducer and Activator of Transcription 1 (STAT1) and Interferon Regulatory Factor-1 (IRF-1). spandidos-publications.comatlasgeneticsoncology.org Additionally, transcription factors such as Nuclear Factor-κB (NF-κB) and the Aryl Hydrocarbon Receptor (AhR) play roles in mediating IDO1 expression. frontiersin.orgspandidos-publications.com

Interestingly, the substrate L-tryptophan and its analogues have been shown to suppress the IFN-γ-inducible expression of IDO1 mRNA, suggesting a negative feedback mechanism at the transcriptional level. researchgate.netnih.gov

Translational control also contributes to the regulation of IDO1's metabolic output. The depletion of tryptophan resulting from IDO1 activity can activate the General Control Nonderepressible 2 (GCN2) kinase pathway. spandidos-publications.com Activated GCN2 phosphorylates the eukaryotic translation initiation factor 2α (eIF-2α), which leads to a general blockade of protein translation, thereby limiting the synthesis of new proteins, including potentially IDO1 itself, in response to amino acid starvation. spandidos-publications.com

Table 1: Transcriptional Regulators of Indoleamine 2,3-Dioxygenase (IDO1)

RegulatorTypeEffect on TranscriptionMediating Factors
Interferon-gamma (IFN-γ) CytokinePotent InductionSTAT1, IRF-1, NF-κB
Aryl Hydrocarbon Receptor (AhR) Transcription FactorPromotionLigand-dependent (e.g., kynurenine)
L-Tryptophan SubstrateSuppressionNegative Feedback
1-Methyl-tryptophan (1-MT) Tryptophan AnalogueSuppressionNegative Feedback

Following protein synthesis, the activity and stability of the IDO1 enzyme are further modulated by several post-translational modifications. These modifications provide a rapid mechanism to control IDO1 function in response to changing cellular environments. frontiersin.orgfrontiersin.orgnih.gov

Phosphorylation : The IDO1 protein contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs). frontiersin.org Tyrosine residues within these motifs (specifically Y115 and Y253) can be phosphorylated. frontiersin.org This phosphorylation can induce conformational changes that block the catalytic activity of the enzyme. frontiersin.org It also creates docking sites for other signaling proteins, linking IDO1 to other cellular pathways and functions beyond its enzymatic role. frontiersin.orgembopress.org

Ubiquitination and Proteasomal Degradation : IDO1 is subject to regulatory proteolysis via the ubiquitin-proteasome system. frontiersin.org The protein Suppressor of Cytokine Signaling 3 (SOCS3) can bind to the phosphorylated ITIM domains of IDO1. frontiersin.orgnih.gov This binding targets IDO1 for ubiquitination, marking it for degradation by the proteasome. frontiersin.org This mechanism is crucial in switching dendritic cells from a tolerogenic (IDO1-positive) to an immunogenic state. frontiersin.org The AhR has also been implicated in promoting the proteasomal degradation of IDO1, forming a negative feedback loop where the same factor that triggers its transcription can also facilitate its destruction. frontiersin.org

Other Modifications : Like many proteins, IDO1 may undergo other modifications such as glycosylation and acetylation, which can affect its molecular weight and function, though these are less characterized in the context of direct activity regulation compared to phosphorylation and ubiquitination. elabscience.com

Transcriptional and Translational Control of Indoleamine 2,3-Dioxygenase (IDO1)

Influence of Substrate Availability on this compound Production

The rate of this compound synthesis is directly dependent on the concentration of its precursor, 5-hydroxytryptophan, and the presence of other competing substrates for the IDO1 enzyme.

5-hydroxytryptophan (5-HTP) is a direct substrate for IDO1. researchgate.netgenecards.org Seminal studies using slices of rabbit ileum demonstrated that incubation with radiolabeled 5-HTP resulted in the significant production of this compound. nih.gov When an inhibitor of aromatic L-amino acid decarboxylase (the enzyme that converts 5-HTP to serotonin) was added, this compound became the single major product. nih.gov This highlights that the production of this compound is directly proportional to the availability of its precursor, 5-hydroxytryptophan, within the cellular environment where IDO1 is active.

IDO1 is a versatile enzyme capable of acting on several indole-containing compounds. genecards.org Its primary and most-studied substrate is the essential amino acid L-tryptophan. frontiersin.orguniprot.org However, it can also metabolize D-tryptophan, tryptamine, and serotonin (B10506), in addition to 5-hydroxytryptophan. genecards.org

Table 2: Known Substrates of Indoleamine 2,3-Dioxygenase (IDO1)

Substrate
L-Tryptophan
D-Tryptophan
5-Hydroxytryptophan
Tryptamine
Serotonin

Given this range of substrates, the metabolic fate of 5-hydroxytryptophan is subject to competitive inhibition. In physiological settings where L-tryptophan is present, it will compete with 5-hydroxytryptophan for binding to the active site of IDO1. The relative concentrations of these substrates and their respective affinities for the enzyme will therefore dictate the rate at which this compound is produced. The metabolism of L-tryptophan is the dominant route, accounting for the degradation of approximately 95% of dietary tryptophan. nih.gov This suggests that under normal conditions, the production of kynurenine (B1673888) from tryptophan is the major flux through the pathway, and this compound production would be modulated by the competing presence of tryptophan.

Concentration of 5-Hydroxytryptophan

Allosteric Regulation and Cofactor Dependency

The catalytic function of IDO1 is not only governed by its expression level and substrate availability but also by its three-dimensional structure and its reliance on a critical prosthetic group.

Allosteric Regulation : Beyond the catalytic active site, IDO1 possesses at least one allosteric site that can bind regulatory molecules. pnas.org High concentrations of the substrate L-tryptophan have been shown to cause substrate inhibition, a phenomenon attributed to the binding of a second tryptophan molecule to an accessory, or allosteric, site. nih.gov More recently, N-acetylserotonin (NAS), a metabolite of the serotonin pathway, was identified as a positive allosteric modulator (PAM) of IDO1. pnas.orgnih.gov NAS binds directly to an allosteric pocket in the enzyme, enhancing its catalytic efficiency and increasing the production of kynurenines. pnas.org

Cofactor Dependency : IDO1 is a hemoprotein, meaning its catalytic activity is absolutely dependent on a heme (Fe²⁺) cofactor. frontiersin.org The enzyme exists in a dynamic equilibrium between a catalytically inactive, heme-free state (apo-IDO1) and an active, heme-bound state (holo-IDO1). nih.govpnas.org The cellular availability of heme can thus be a limiting factor for IDO1 activity. nih.gov The redox state of the iron within the heme is also critical; the enzyme is active when the iron is in the reduced ferrous (Fe²⁺) state and inactive in the oxidized ferric (Fe³⁺) state. nih.govacs.org Cellular reducing systems, such as those involving cytochrome b₅ and NADPH, are necessary to maintain the heme iron in its active ferrous form. acs.org The lability of the heme cofactor represents a significant point of regulation, as its dissociation renders the enzyme inactive. nih.govpnas.org Furthermore, nitric oxide (NO) has been shown to regulate IDO1 activity by controlling the allocation of heme to the apo-enzyme, demonstrating another layer of post-translational control. biorxiv.org

Modulation by Cellular Microenvironment Factors

The metabolism of this compound is intricately linked to the activity of the enzyme indoleamine 2,3-dioxygenase (IDO1). IDO1 can metabolize 5-hydroxytryptophan to produce this compound. mdpi.com The expression and activity of IDO1 are not constant but are dynamically regulated by a variety of signals originating from the cellular microenvironment. This regulation is particularly crucial in the context of immune responses, where the local milieu is rich in signaling molecules such as cytokines and other inflammatory mediators. These factors can either enhance or suppress the enzymatic activity of IDO1, thereby directly influencing the production rate of this compound and other kynurenine pathway metabolites.

Cytokine-Mediated Regulation of IDO1 Activity (e.g., Interferon-gamma)

The expression and activity of IDO1 are heavily influenced by cytokines, which are key signaling proteins in the immune system. ersnet.org Pro-inflammatory cytokines are potent inducers of IDO1, leading to an accelerated breakdown of tryptophan and its derivatives. portlandpress.com

Interferon-gamma (IFN-γ) is recognized as the principal and most potent inducer of IDO1. portlandpress.comfrontiersin.org During an immune response, activated T-cells and natural killer (NK) cells release IFN-γ, which upregulates IDO1 at both the transcriptional and translational levels. mdpi.comoup.comnih.gov This induction is a key mechanism by which the immune system modulates tryptophan metabolism. The process involves IFN-γ binding to its receptor, which triggers signaling cascades that lead to the transcription of the INDO gene encoding for IDO1. nih.gov The promoter region of the human INDO gene contains specific regulatory elements, including IFN-γ-activated sites (GAS) and interferon-sensitive response elements (ISREs), which are essential for IFN-γ-mediated transcription. nih.gov

The regulatory effect of IFN-γ on IDO1 can be further amplified or suppressed by other cytokines, resulting in a complex network of control.

Synergistic Induction : Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) can synergistically enhance the IFN-γ-induced expression of IDO1. nih.gov They can achieve this by increasing the expression of the IFN-γ receptor, thereby making cells more sensitive to IFN-γ. nih.gov TNF-α, in particular, can promote IDO1 transcription through pathways involving NF-κB and STAT-1. nih.gov

Inhibitory Effects : Conversely, certain anti-inflammatory cytokines can counteract the effects of IFN-γ. Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Transforming Growth Factor-beta (TGF-β) have been shown to inhibit the IFN-γ-induced transcription of IDO1. mdpi.com However, the role of IL-4 can be context-dependent, as one study using a mouse microglia cell line reported that IL-4 enhanced IFN-γ-induced IDO1 expression. nih.gov The role of Interleukin-6 (IL-6) in regulating IDO1 is also considered controversial. frontiersin.org

The table below summarizes the effects of various cytokines on IDO1 activity.

CytokineEffect on IDO1 ActivityMechanism of Action
Interferon-gamma (IFN-γ) Strong InductionBinds to its receptor, activating GAS and ISRE elements in the IDO1 gene promoter. frontiersin.orgnih.gov
Tumor Necrosis Factor-alpha (TNF-α) Synergistic Induction (with IFN-γ)Enhances IFN-γ receptor expression and promotes NF-κB and STAT-1 dependent transcription. nih.gov
Interleukin-1 beta (IL-1β) Synergistic Induction (with IFN-γ)Enhances IFN-γ receptor expression in an NF-κB-dependent manner. nih.gov
Interleukin-4 (IL-4) Inhibition (generally) / PotentiationInhibits IFN-γ-induced transcription. mdpi.com In some cells (e.g., microglia), it can enhance IFN-γ-mediated expression. nih.gov
Interleukin-10 (IL-10) InhibitionInhibits IFN-γ-induced transcription. mdpi.com
Transforming Growth Factor-beta (TGF-β) InhibitionInhibits IFN-γ-induced transcription. mdpi.com
Interleukin-6 (IL-6) ControversialSome studies report induction, while others show no clear role. frontiersin.org

Other Immunological or Biochemical Modulators

Beyond the direct influence of cytokines, other factors within the cellular microenvironment can modulate IDO1 activity and, consequently, this compound metabolism. These include components of pathogens and various biochemical molecules.

Lipopolysaccharide (LPS) : LPS is a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system. It induces the expression of IDO1 through Toll-like receptor 4 (TLR4) signaling. mdpi.com This induction is often mediated by the inflammatory cytokines that are produced in response to LPS, but IFN-γ-independent mechanisms requiring NF-κB have also been identified. nih.gov

Nitric Oxide (NO) : Nitric oxide is a signaling molecule with diverse physiological roles, including the regulation of enzyme activity. It can act as a reversible inhibitor of IDO1. mdpi.com This inhibition occurs through the formation of a complex between nitric oxide, the heme iron within the IDO1 protein, and the substrate tryptophan. mdpi.com

Aryl Hydrocarbon Receptor (AhR) : The Aryl Hydrocarbon Receptor is a transcription factor that can be activated by various ligands, including metabolites of the kynurenine pathway like kynurenine itself. portlandpress.commdpi.com The activation of AhR can, in turn, influence IDO1 expression, creating a potential feedback loop that regulates tryptophan metabolism. portlandpress.com

Substrate Availability : The activity of IDO1 is also subject to substrate inhibition. At very high concentrations of its primary substrate, tryptophan, the enzyme's activity can be reduced. mdpi.com

The table below details the effects of these other modulators on IDO1 activity.

ModulatorTypeEffect on IDO1 ActivityMechanism of Action
Lipopolysaccharide (LPS) ImmunologicalInductionActs via TLR4 signaling to stimulate inflammatory cytokine production and through NF-κB-dependent pathways. mdpi.comnih.gov
Nitric Oxide (NO) BiochemicalReversible InhibitionForms an inhibitory complex with the heme iron of the IDO1 enzyme and tryptophan. mdpi.com
Aryl Hydrocarbon Receptor (AhR) Ligands BiochemicalModulationActivation of AhR by kynurenine pathway metabolites can create a feedback loop influencing IDO1 expression. portlandpress.com
High Tryptophan Concentration BiochemicalSubstrate InhibitionHigh levels of the substrate tryptophan can inhibit the enzymatic activity of IDO1. mdpi.com

Analytical Methodologies for 5 Hydroxykynurenine Research

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are critical to isolate 3-HK from complex biological matrices, remove interfering substances, and concentrate the analyte for optimal detection.

Biological Matrices for Analysis

5-Hydroxykynurenine and other kynurenine (B1673888) pathway metabolites are frequently analyzed in a variety of biological matrices, reflecting their systemic and localized presence. Commonly utilized matrices include human plasma, serum, cerebrospinal fluid (CSF), brain tissue, liver tissue, and cell culture media mpg.deuni.lumpg.defishersci.seuni.luuni.lunih.govuni.lunih.govmetabolomicsworkbench.org. The choice of matrix significantly impacts the required sample preparation strategy, as solid tissues often necessitate homogenization procedures distinct from liquid samples nih.gov. Furthermore, the specific matrix can influence the analytical assay's reproducibility and accuracy due to matrix effects, which can either enhance or suppress the analyte's ion intensity .

Purification and Pre-concentration Strategies

To achieve accurate quantification of 3-HK, several purification and pre-concentration steps are employed:

Protein Precipitation: This is a fundamental initial step to remove proteins that can interfere with downstream analytical techniques or damage chromatographic columns. Protein precipitation is commonly achieved by adding acids such as trichloroacetic acid (TCA) or perchloric acid (PCA), or organic solvents like methanol (B129727) uni.lumpg.defishersci.senih.gov. Typical protocols involve mixing the sample with an internal standard, adding the precipitating agent, vortexing, and centrifuging to separate the precipitated proteins from the analyte-containing supernatant mpg.defishersci.senih.gov.

Solid-Phase Extraction (SPE): SPE is a powerful technique used for further purification and pre-concentration of 3-HK from complex matrices, effectively removing trace interfering compounds uni.lu. Combining SPE with protein precipitation has been shown to provide superior sample extraction and purification, leading to more efficient quantification of a wider range of kynurenine metabolites nih.gov. Recent advancements in SPE include the development of novel sorbents like metal-organic frameworks (MOFs), molecularly imprinted polymers (MIPs), carbon nanotubes, magnetic nanoparticles, and graphene-based materials, which are being investigated for enhanced separation and concentration of analytes in biological samples uni.lu.

Internal Standards (IS): The use of stable isotope-labeled internal standards (e.g., deuterated 3-HK or other kynurenine pathway metabolites) is crucial for accurate quantification mpg.deuni.luuni.lu. Internal standards help to account for variations during sample preparation, matrix effects, and instrumental fluctuations, thereby improving the reliability and precision of the analytical method mpg.deuni.lu.

Derivatization: In some analytical methods, particularly those employing Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), 3-HK and other challenging metabolites like picolinic acid and quinolinic acid may be analyzed in derivatized forms (e.g., as butyl esters) to improve their chromatographic behavior or detection sensitivity mpg.de.

Chromatographic Separation Techniques

Liquid chromatography (LC) is the cornerstone of 3-HK analysis, enabling the separation of 3-HK from other structurally similar kynurenine pathway metabolites and endogenous compounds. LC is frequently coupled with various detection modalities, including ultraviolet (UV) absorbance, fluorescence (FLD), electrochemical detection (ECD), and mass spectrometry (MS) uni.luuni.luuni.lumetabolomicsworkbench.org.

High-Performance Liquid Chromatography (HPLC)

HPLC has been widely used for the assessment of tryptophan metabolism and its metabolites, including 3-HK uni.luuni.lumetabolomicsworkbench.org. While HPLC with UV detection is an attractive method for clinical applications due to its accessibility, it often suffers from low selectivity, particularly when analyzing complex biological samples, owing to interference from endogenous compounds uni.lu. Additionally, the simultaneous determination of tryptophan and its metabolites by HPLC-UV can be challenging due to their amphoteric characteristics, vastly different concentrations in biological samples (e.g., plasma concentrations of tryptophan are significantly higher than 3-HK), and relatively long analysis times uni.lu.

Reversed-phase C18 columns are commonly employed for HPLC separation of kynurenine pathway metabolites uni.luuni.lu. Mobile phases typically consist of an aqueous component (e.g., 200 mM ZnAc solution at pH 6.2, or water with formic acid) and an organic modifier such as acetonitrile (B52724) (ACN) or methanol (MeOH) uni.luuni.lumetabolomicsworkbench.org. Flow rates often range from 0.3 to 1.4 mL/min, with column temperatures maintained between 25°C and 40°C to optimize separation and reduce run times uni.lumetabolomicsworkbench.org.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC, particularly when coupled with tandem mass spectrometry (UHPLC-MS/MS), represents a significant advancement in the analysis of 3-HK and other kynurenine pathway metabolites mpg.deuni.lumetabolomicsworkbench.org. This technique offers superior sensitivity, specificity, and significantly shorter run times, often achieving chromatographic cycles of 5.5 to 7 minutes, making it suitable for high-throughput analysis in large-scale studies uni.lumetabolomicsworkbench.org. UHPLC-MS/MS allows for the simultaneous quantification of a broad spectrum of metabolites due to its enhanced resolving power and the specificity of mass spectrometric detection mpg.de. Hybrid quadrupole-Orbitrap mass spectrometers are frequently utilized in these systems for their high resolution and accurate mass capabilities .

Stationary Phase Selection for Optimal Separation

The selection of the appropriate stationary phase is crucial for achieving optimal separation of 3-HK from other kynurenine pathway metabolites, which possess diverse physicochemical properties ranging from hydrophobic to hydrophilic, and acidic to basic functional groups mpg.deuni.lu.

Reversed-Phase Columns: Octadecyl silica (B1680970) (C18) and C8 columns are the most widely used stationary phases for reversed-phase liquid chromatography of kynurenine metabolites, including 3-HK uni.luuni.luuni.lunih.govmetabolomicsworkbench.org. These columns generally provide good elution and separation for a broad range of these compounds nih.gov.

Phenyl and Phenyl-Hexyl Columns: Phenyl-based columns, such as YMC-Triart Phenyl or Thermo Accucore Phenyl Hexyl, have also been successfully employed, often yielding good peak shapes for various analytes uni.lu. However, some studies note that while these columns can retain 3-HK, they might require longer run times or struggle with the retention of highly polar metabolites like quinolinic acid uni.lunih.gov.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns (e.g., SeQuant ZIC-HILIC, Waters Atlantis HILIC Silica) have been explored for the analysis of kynurenine pathway metabolites, particularly more polar ones. However, some research indicates that HILIC materials may not consistently provide reliable separation and optimal peak shapes for the entire spectrum of kynurenine metabolites uni.lunih.gov.

The mobile phase pH plays a critical role in the retention and separation of these ionizable compounds. Acidic conditions, typically pH 2-3, are often preferred to ensure consistent ionization states of the analytes, often achieved using formic acid (FA), acetic acid, or ammonium (B1175870) formate (B1220265) buffer systems uni.luuni.luuni.lunih.govmetabolomicsworkbench.org. Common organic modifiers include acetonitrile (ACN) and methanol (MeOH), used in various gradient compositions to achieve efficient elution and separation uni.luuni.luuni.lumetabolomicsworkbench.org.

Data Tables

Table 1: Common Biological Matrices and Sample Preparation Steps for this compound Analysis

Biological MatrixTypical Sample Preparation StepsKey ConsiderationsReferences
Human PlasmaCollection in EDTA tubes, centrifugation, protein precipitation (e.g., with ZnSO4, TFA, MeOH, PCA), supernatant collection, optional SPE.Freeze-thaw stability, matrix effects, pre-analytical processing time. uni.lumpg.defishersci.se
Human SerumCentrifugation, protein precipitation, optional SPE.Similar to plasma, but coagulation cascade impacts metabolite concentrations. fishersci.se
Cerebrospinal Fluid (CSF)Protein precipitation, optional SPE.Small sample volumes, high sensitivity required. mpg.deuni.luuni.lu
Brain TissueHomogenization, protein precipitation, optional SPE.Requires specific homogenization protocols. uni.luuni.lunih.gov
Liver TissueHomogenization, protein precipitation, optional SPE.Requires specific homogenization protocols. nih.govmetabolomicsworkbench.org
Cell Culture MediumThawing, internal standard addition, protein deproteinization (e.g., with methanol/FA), centrifugation, dilution, filtration.Removal of cell debris, medium components. nih.gov

Table 2: Representative Chromatographic Conditions for this compound Analysis

TechniqueColumn Type (Stationary Phase)Mobile Phase CompositionFlow RateTemperatureRun TimeDetection MethodReferences
UHPLC-MS/MSC18 Reversed-Phase (e.g., Thermo Accucore Phenyl Hexyl, Kinetex)A: 0.1-0.6% FA in water; B: 0.1-0.6% FA in MeOH/ACN0.3-0.5 mL/min25-40°C4-7 minESI-MS/MS (MRM, Positive Ion Mode) mpg.dempg.deuni.lu
HPLC-UV/FLDC18 Reversed-Phase (e.g., Kinetex, Synergi Fusion-RP80 A)A: 200 mM ZnAc solution (pH 5.8-6.2); B: 5% ACN; or 10 mM NaH2PO4:MeOH (73:27, pH 2.8)1.0-1.4 mL/min35-40°C7-13 minUV (220-365 nm), FLD (Ex/Em: 239-254/355-404 nm) uni.luuni.lumetabolomicsworkbench.org
Electrospray Ionization (ESI) Modes

Fluorescence Detection (FLD)

Method Validation Parameters for Research Application

The validation of analytical methods for this compound in research settings typically adheres to established guidelines, such as those from the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) tandfonline.comcore.ac.ukmolnar-institute.comu-szeged.hu. Key validation parameters include selectivity, linearity, limits of detection and quantification, and precision and accuracy, all of which are critical for demonstrating the method's fitness for purpose in complex biological samples.

Selectivity and Specificity

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix, such as endogenous substances, metabolites, or co-administered compounds core.ac.uk. Specificity is a related concept, ensuring that the signal measured is uniquely attributable to the analyte.

For this compound analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), selectivity is achieved through optimized chromatographic separation and specific mass spectrometric detection tandfonline.commolnar-institute.commdpi.comjove.com. Chromatographic columns, such as C18 reversed-phase or pentafluorophenyl (PFP) columns, are selected to provide adequate separation of this compound from structurally similar kynurenine pathway metabolites and other matrix interferences tandfonline.commolnar-institute.comnih.gov. The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry further enhances specificity by monitoring specific precursor-to-product ion transitions unique to this compound tandfonline.commdpi.comnih.govresearchgate.netnih.gov.

Studies often demonstrate selectivity by comparing chromatograms of blank biological matrices (e.g., plasma, serum, cerebrospinal fluid, brain tissue, or cell culture medium) with those spiked with this compound and internal standards tandfonline.comu-szeged.hunih.govtandfonline.com. The absence of significant interfering peaks at the retention time and mass transitions of this compound in blank samples confirms the method's selectivity nih.govtandfonline.com. The use of stable isotope-labeled internal standards (SIL-IS), such as d3-3-HK or d4-kynurenine (for kynurenine pathway metabolites), is crucial for compensating for potential matrix effects and ensuring accurate quantification of endogenous analytes tandfonline.commolnar-institute.comu-szeged.hunih.govtandfonline.com.

Linearity and Calibration Range

Linearity assesses the proportionality between the analyte concentration and the instrument's response over a defined range. Calibration curves are constructed by plotting the analyte-to-internal standard peak area ratios against nominal concentrations of this compound in appropriate matrices (e.g., surrogate matrices or charcoal-pretreated biological fluids) molnar-institute.comu-szeged.hunih.govnih.gov.

For this compound, methods typically demonstrate excellent linearity with correlation coefficients (R²) often exceeding 0.99 core.ac.uknih.govresearchgate.netnih.govdiva-portal.orgresearchgate.net. The linear range for this compound can vary depending on the biological matrix and the specific analytical method. For instance, a linear range of 0.98–250 ng/mL has been reported for 3-hydroxykynurenine in serum using LC-MS/MS nih.gov. Other studies report ranges such as 0.006–8.3 µM (equivalent to approximately 1.35–1869 ng/mL) in plasma for 3-HK and other kynurenines, or 1.25–40 nM (equivalent to approximately 0.28–9.0 ng/mL) in cerebrospinal fluid (CSF) u-szeged.hunih.gov. Calibration curves typically consist of a minimum of five calibration points diva-portal.org.

Table 1: Representative Linearity and Calibration Ranges for this compound

Analyte (Matrix)Calibration RangeCorrelation Coefficient (R²)Reference
3-Hydroxykynurenine (Serum)0.98 – 250 ng/mL0.9976 nih.gov
3-Hydroxykynurenine (Plasma)0.006 – 8.3 µMStrong linearity (R² > 0.99) nih.gov
3-Hydroxykynurenine (CSF)1.25 – 40 nMNot specified, but method validated u-szeged.hu
3-Hydroxykynurenine (Brain Tissue)0.1 – 10,000 nmol/LNot specified, but method validated tandfonline.com
3-Hydroxykynurenine (Cell Culture Medium)0.018 – 4.46 µmol/LNot specified, but method validated jove.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions core.ac.uknih.govnih.gov. The Limit of Quantification (LOQ), also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy core.ac.uknih.govnih.gov.

For this compound, LOD and LOQ values are typically determined based on signal-to-noise ratios (e.g., 3:1 for LOD and 10:1 for LOQ) or statistical methods (e.g., CLSI EP06-A protocol) nih.govnih.gov. LC-MS/MS methods generally offer high sensitivity, allowing for quantification in low nanomolar or picogram per milliliter ranges. Reported LOD values for this compound vary, with examples including 0.95 ng/mL in serum nih.gov, and ranges from 0.14-1.16 µg/L (equivalent to 0.14-1.16 ng/mL) for 3-HK and other kynurenines msacl.org. LOQ values for this compound have been reported as 1.96 ng/mL in serum nih.gov, and ranges from 1.37-3.89 µg/L (equivalent to 1.37-3.89 ng/mL) for 3-HK and other kynurenines msacl.org. In CSF, an LLOQ of 5 ng/mL has been established for 3-hydroxykynurenine in a four-analyte assay tandfonline.com.

Table 2: Representative LOD and LOQ Values for this compound

Analyte (Matrix)LOD (ng/mL)LOQ (ng/mL)Reference
3-Hydroxykynurenine (Serum)0.951.96 nih.gov
3-Hydroxykynurenine (Serum)0.14 – 1.16 (µg/L)1.37 – 3.89 (µg/L) msacl.org
3-Hydroxykynurenine (CSF)Not specified5.0 tandfonline.com
3-Hydroxykynurenine (Cell Culture Medium)0.0033 – 0.0108 (µmol/L)0.018 – 4.46 (µmol/L) jove.com

Precision and Accuracy in Research Settings

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions tandfonline.comdiva-portal.org. It is typically expressed as relative standard deviation (RSD) or coefficient of variation (CV%) for intra-day (within-run) and inter-day (between-run) measurements. Accuracy refers to the closeness of agreement between the measured value and the true or accepted reference value, often expressed as a percentage bias or percentage recovery tandfonline.comdiva-portal.org.

For this compound, validated methods consistently demonstrate acceptable precision and accuracy in various biological matrices. Intra-assay and inter-assay precision values are frequently reported to be below 15%, and often below 12% or even 5%, meeting regulatory guidelines (e.g., FDA acceptance criteria of ≤15% RSD, or ≤20% at LLOQ) tandfonline.comcore.ac.ukmdpi.comnih.govresearchgate.netnih.govdiva-portal.orgresearchgate.nettandfonline.comresearchgate.net. Accuracy values typically fall within ±15% of the nominal concentration, with some studies reporting ranges from 88% to 112% or 93.3% to 109.7% tandfonline.comcore.ac.ukmdpi.comnih.govdiva-portal.orgtandfonline.comresearchgate.net. Quality control (QC) samples at different concentration levels (LLOQ, low, medium, high) are analyzed repeatedly over multiple days to assess these parameters tandfonline.commdpi.comdiva-portal.org.

Table 3: Representative Precision and Accuracy for this compound Analysis

Analyte (Matrix)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)Reference
3-Hydroxykynurenine (Serum)7.12 – 11.717.12 – 11.7188 – 112 nih.gov
3-Hydroxykynurenine (Plasma)< 15< 15Within ±15% nih.gov
3-Hydroxykynurenine (Plasma/CSF/Brain)Acceptable (not specified)Acceptable (not specified)Acceptable (not specified) tandfonline.com
3-Hydroxykynurenine (Serum)< 7.4< 7.8> 88 (Recovery) msacl.org
3-Hydroxykynurenine (Various matrices)< 5< 6.5< 6.5 (Bias) core.ac.uk
3-Hydroxykynurenine (CSF/Plasma)≤ 15 (≤ 20 at LLOQ)≤ 15 (≤ 20 at LLOQ)±15 (±20 at LLOQ) tandfonline.com

Investigative Models and Approaches in 5 Hydroxykynurenine Research

In Vivo Animal Models for Mechanistic Studies

Pharmacological Inhibition of Associated Enzymes (e.g., IDO inhibitors, aromatic amino acid decarboxylase inhibitors)

Pharmacological inhibition of enzymes involved in tryptophan metabolism offers a direct approach to modulate the levels of 5-Hydroxykynurenine and other related metabolites, thereby providing insights into their biological roles.

Aromatic Amino Acid Decarboxylase (AADC) Inhibitors: Aromatic amino acid decarboxylase (AADC) is another enzyme whose inhibition can impact this compound levels. AADC is primarily known for its role in converting L-5-hydroxytryptophan to serotonin (B10506) and L-DOPA to dopamine (B1211576) genecards.org. However, research has demonstrated that in the presence of an AADC inhibitor, such as RO4-4602, this compound can become the sole major product derived from 5-hydroxytryptophan (B29612) nih.govpnas.org. This suggests a diversion of 5-hydroxytryptophan metabolism towards the IDO-mediated kynurenine (B1673888) pathway when the primary serotonin synthesis route is blocked. Another AADC inhibitor, NSD1015, has been shown to block the 5-HTP inhibition of leukocyte and eosinophil transendothelial migration, further indicating the interplay between these pathways physiology.org.

Isotopic Tracing and Metabolomic Profiling Techniques

Metabolomics, which involves the identification and quantification of metabolites within a biological system, is crucial for understanding the complex metabolic landscape of this compound researchgate.net. This field utilizes both stable isotope labeling and advanced analytical techniques.

Stable Isotope Labeling for Pathway Analysis

Stable isotope labeling is a powerful technique for tracing metabolic pathways and understanding the flux of metabolites through complex networks. By introducing isotopically labeled precursors (e.g., 13C or 15N labeled compounds), researchers can track the incorporation of these labels into downstream metabolites, including this compound. This approach allows for the elucidation of de novo synthesis, conversion rates, and the identification of specific enzymatic steps involved in 5-HK formation and degradation. While specific studies detailing stable isotope labeling for this compound were not explicitly found in the provided snippets, the principle is widely applied in metabolomic pathway analysis to understand the dynamics of metabolite interconversions within pathways like the kynurenine pathway researchgate.net.

Untargeted and Targeted Metabolomics Approaches

Metabolomic profiling can be broadly categorized into untargeted and targeted approaches, both of which are instrumental in this compound research.

Untargeted Metabolomics: This approach aims to comprehensively identify and quantify as many metabolites as possible within a biological sample without prior bias researchgate.net. It is particularly useful for discovering novel biomarkers and identifying unexpected metabolic perturbations. For instance, untargeted metabolomics has been employed to identify alterations in circulating metabolites, including those within the kynurenine pathway, following events like cardiopulmonary resuscitation researchgate.netnih.gov. In studies investigating plant responses to pathogens, this compound has been identified as an upregulated biomarker using untargeted metabolomics, highlighting its potential role in stress responses mdpi.com. This broad-spectrum analysis can reveal shifts in metabolic pathways that might not be anticipated.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise quantification of a predefined set of metabolites. This approach is highly sensitive and quantitative, making it suitable for validating findings from untargeted screens or for hypothesis-driven research. In the context of the kynurenine pathway, targeted metabolomics is used to accurately measure the concentrations of key metabolites such as tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid researchgate.netacs.orgau.dk. The combination of both untargeted and targeted metabolomics approaches provides a robust strategy for a holistic understanding of metabolic changes and the precise quantification of specific compounds like this compound researchgate.netacs.orgau.dk.

Computational Modeling and Systems Biology Approaches

Computational modeling and systems biology provide powerful frameworks for integrating diverse biological data to understand the complex dynamics of metabolic pathways, including those involving this compound.

Metabolic Network Reconstruction

Metabolic network reconstruction involves creating a comprehensive representation of all known metabolic reactions and their interconnections within a biological system. This approach allows researchers to visualize the flow of metabolites and identify potential bottlenecks or alternative routes. As an intermediate in the kynurenine pathway, this compound is an integral component of such reconstructions. These models help in understanding how 5-HK is synthesized, converted, and ultimately contributes to the broader metabolic landscape. Computational models, often formulated as sets of nonlinear ordinary differential equations, are used to investigate the interplay between various metabolic pathways, including the kynurenine pathway, and their implications for physiological and pathological conditions nih.govebi.ac.ukwhiterose.ac.uk. Such reconstructions are fundamental to systems biology, providing a "static" yet comprehensive view of network topology nih.gov.

Flux Balance Analysis

Flux Balance Analysis (FBA) is a computational method used to predict the flow (flux) of metabolites through a metabolic network under steady-state conditions. By optimizing a specific objective function (e.g., maximizing biomass production or minimizing nutrient uptake), FBA can predict the rates of all reactions in a reconstructed network. While specific applications of FBA directly focused on this compound were not detailed in the provided information, FBA is a standard tool in systems biology for analyzing metabolic pathways nih.gov. It can be applied to the kynurenine pathway to understand how changes in enzyme activity or substrate availability might alter the flux towards or away from this compound, thereby predicting its concentration changes under different physiological or pathological states. This approach complements experimental studies by providing a predictive framework for metabolic behavior.

Compound Names and PubChem CIDs

Future Directions in 5 Hydroxykynurenine Academic Research

Elucidating Uncharacterized Enzymatic Transformations of 5-Hydroxykynurenine

The kynurenine (B1673888) pathway (KP) is a complex metabolic cascade, and while many of its enzymatic steps are well-documented, the precise enzymatic transformations involving this compound (5-HK) warrant further investigation. 5-HK is known to be formed from 5-hydroxy-N-formylkynurenine through the action of kynurenine formamidase, and 5-hydroxy-N-formylkynurenine can be biosynthesized from 5-hydroxy-L-tryptophan via indoleamine 2,3-dioxygenase 1 (IDO1) hmdb.ca. IDO, an enzyme in the KP, has lower substrate specificity than tryptophan 2,3-dioxygenase (TDO), allowing it to metabolize 5-hydroxytryptophan (B29612) to 5-HK, thereby diverting substrates from serotonin (B10506) synthesis mdpi.com.

Future research needs to identify and characterize any additional, currently uncharacterized enzymes that may act on 5-HK, either as substrates or products. This includes exploring potential novel hydroxylases, aminotransferases, or other modifying enzymes that could influence 5-HK's downstream metabolism or its direct biological activity. Understanding these transformations is crucial for a complete picture of 5-HK's role within the broader tryptophan metabolism and its impact on cellular function. Such studies could employ advanced proteomics and enzyme kinetics to isolate and characterize novel enzymatic activities.

Comprehensive Mapping of this compound-Specific Metabolic Networks

While 5-HK is recognized as an intermediate in the kynurenine pathway, its specific metabolic network, distinct from the broader KP, requires more comprehensive mapping ontosight.ai. The KP itself produces a range of bioactive metabolites that impact numerous physiological processes and body systems, including the immune system, nervous system, and energy metabolism researchgate.netnih.gov. 5-HK can be further metabolized into quinolinic acid, a potential neurotoxin ontosight.ai.

Future research should focus on detailing all branches and interconnections of 5-HK metabolism, including its conversion to other compounds and any reciprocal conversions. This involves tracing the fate of 5-HK in various cellular compartments and tissues, identifying all downstream and upstream metabolites directly linked to 5-HK. Such comprehensive mapping would provide a systems-level understanding of how 5-HK levels are regulated and how its metabolism influences the production of other key biomolecules. Techniques like stable isotope tracing combined with high-resolution metabolomics will be instrumental in achieving this detailed mapping.

Discovery of Novel Biological Interactors and Receptors

The biological functions of many kynurenine pathway metabolites are often mediated through their interaction with specific receptors or other biological interactors mdpi.com. For instance, kynurenine itself acts as an agonist for the aryl hydrocarbon receptor (AhR), and kynurenic acid (KYNA) is a potent inhibitor of N-methyl-D-aspartate receptors (NMDARs) mdpi.com. While 5-HK is known to have potential neuroactive properties, its direct biological interactors or specific receptors remain largely uncharacterized ontosight.ai.

Future research should prioritize the discovery of novel proteins, enzymes, or other biomolecules that directly bind to or are modulated by 5-HK. This includes identifying potential membrane receptors, intracellular binding partners, or enzymes whose activity is directly regulated by 5-HK. Such discoveries would be pivotal in elucidating the precise mechanisms through which 5-HK exerts its biological effects. High-throughput screening assays, affinity chromatography, and advanced structural biology techniques could be employed to identify and characterize these interactors.

Development of Advanced Analytical Platforms for Enhanced Specificity and Throughput

Accurate and sensitive quantification of this compound in biological samples is critical for understanding its physiological and pathological roles. Current analytical methods for kynurenine pathway metabolites often involve techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which offer good sensitivity and specificity for a range of metabolites, including 3-hydroxykynurenine (3-HK) nih.govtandfonline.com. However, the development of platforms specifically optimized for 5-HK, especially for high-throughput analysis, remains an area for advancement.

Future efforts should focus on developing advanced analytical platforms that offer enhanced specificity for 5-HK, distinguishing it from structurally similar compounds, and significantly increased throughput for large-scale studies. This includes refining existing LC-MS/MS methods, exploring novel separation techniques, and potentially developing biosensors or immunoassays with high selectivity for 5-HK nih.govcsic.es. Such advancements would enable more precise measurements in diverse biological matrices (e.g., plasma, cerebrospinal fluid, tissue) and facilitate the discovery of 5-HK as a potential biomarker in various conditions tandfonline.com.

Table 1: Comparison of Analytical Methods for Kynurenine Pathway Metabolites

Method TypeAdvantagesDisadvantagesExample Metabolites MeasuredReference
LC-MS/MSHigh sensitivity, high specificity, multi-metabolite analysisCan be expensive, requires skilled personnelTryptophan, KYN, 3-HK, KYNA, QA, XA, 5-HT, DA, Neopterin nih.govtandfonline.com
ELISARelatively low cost, less time-consuming for specific analytesLower specificity and sensitivity, cross-reactivity issues, not optimal for multi-metabolite analysisKYN, Trp, KYNA, QA, AA nih.govcsic.es
GC-MS/MSGood for volatile derivativesRequires derivatization, less common for kynurenines nowKYN, Trp, KYNA, QA, AA nih.gov
Fluorescent ChemosensorHigh specificity, low cost, less time-consumingAvailable only for specific analytes (e.g., KYN)KYN nih.gov
Electrochemical ImmunosensorSuitable for lab-on-a-chip, low-cost, robust, miniaturizedNot available for all kynurenines, often limited to blood samplesKYNA nih.govcsic.es

Exploration of this compound's Precise Biochemical Functions in Diverse Biological Systems

The kynurenine pathway metabolites are known to have diverse physiological roles, impacting immune responses, neuroprotection, and metabolic homeostasis nih.govmdpi.com. 5-HK is an intermediate that can be metabolized into quinolinic acid, a compound implicated in neurodegenerative diseases ontosight.ai. However, the precise biochemical functions of 5-HK itself, beyond being a metabolic intermediate, in various biological systems (e.g., nervous system, immune system, metabolic tissues) are not fully understood.

Future research should delve into the specific biochemical roles of 5-HK. This includes investigating whether 5-HK has direct signaling properties, acts as an antioxidant or pro-oxidant, or influences specific cellular pathways independently of its conversion to other metabolites. Studies should explore its effects in different physiological and pathological contexts, such as inflammation, neurodegeneration, and metabolic disorders. For example, some kynurenines, including 3-hydroxykynurenine (a related compound), have both pro-oxidant and antioxidant effects depending on concentration and cellular redox potential plos.org. Understanding these nuanced roles will be crucial for determining its therapeutic potential or its contribution to disease pathogenesis.

Integration of Multi-Omics Data for Systems-Level Understanding

The tryptophan-kynurenine pathway is intricately linked with other metabolic pathways and influences various biological systems nih.govmdpi.com. A comprehensive understanding of 5-HK's role necessitates the integration of diverse "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics nih.govbiorxiv.org. While single-omics approaches have provided valuable insights, they often fall short in elucidating complex mechanisms nih.gov.

Future research should increasingly adopt multi-omics approaches to gain a systems-level understanding of 5-HK's involvement in health and disease. This involves correlating 5-HK levels with gene expression profiles, protein abundances, and other metabolite changes in various conditions. Such integrated analyses can reveal novel regulatory mechanisms, identify biomarkers, and uncover complex interactions within the metabolic network. Advanced computational tools and bioinformatics pipelines are essential for effectively integrating and interpreting these large, complex datasets biorxiv.orgfrontiersin.org.

Refinement of In Vitro and In Vivo Models for Studying this compound-Specific Pathways

Research into the kynurenine pathway often relies on a variety of in vitro and in vivo models, including cell cultures and animal models mdpi.comfrontiersin.org. However, the complexity of the kynurenine pathway and its interactions with other biological systems means that existing models may not always fully capture the nuanced roles of specific metabolites like 5-HK. Bridging the gap between in vitro and in vivo preclinical studies is a recognized challenge in tryptophan-kynurenine metabolism research mdpi.comfrontiersin.org.

Future directions include the refinement and development of more sophisticated in vitro and in vivo models tailored to specifically investigate 5-HK pathways. This could involve creating cell lines with modulated 5-HK metabolic enzymes, developing organ-on-a-chip systems that better replicate physiological conditions and metabolic interactions, or utilizing genetically engineered animal models with altered 5-HK synthesis or degradation pathways mdpi.com. Such refined models would allow for more precise manipulation and observation of 5-HK's effects, improving the translatability of research findings to human physiology and disease.

Q & A

Basic Research Questions

Q. What are the key metabolic pathways involving 5-Hydroxykynurenine (5-HKYN) in mammalian systems, and how can researchers experimentally validate its enzymatic synthesis?

  • Methodological Answer :

  • Pathway Context : 5-HKYN is a metabolite in the tryptophan-kynurenine (TRP-KYN) pathway, synthesized via the enzymatic activity of indoleamine 2,3-dioxygenase 1 (IDO1) on 5-hydroxytryptophan (5-HTP) under conditions of elevated IDO1 activity .
  • Validation Steps :

Enzyme Assays : Use recombinant IDO1 in vitro with 5-HTP as a substrate, followed by HPLC or LC-MS to detect 5-HKYN.

Inhibition Controls : Include IDO1 inhibitors (e.g., 1-methyltryptophan) to confirm specificity.

Isotopic Labeling : Track 5-HTP conversion using isotopic tracers (e.g., ¹³C-labeled 5-HTP) to establish reaction kinetics .

Q. What are the standard methodologies for detecting and quantifying this compound in biological samples, and how can their accuracy be optimized?

  • Methodological Answer :

  • Analytical Techniques :

Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase columns (C18) with mobile phases optimized for polar metabolites. Include deuterated internal standards (e.g., d₄-5-HKYN) to correct for matrix effects .

Fluorescence Detection : For HPLC systems, exploit 5-HKYN’s native fluorescence (excitation/emission at 320/430 nm), but validate against LC-MS to avoid cross-reactivity with similar metabolites.

  • Optimization :
  • Sample Preparation : Deproteinize samples using cold methanol/acetone to reduce interference.
  • Calibration Curves : Use spiked biological matrices to account for recovery variability .

Advanced Research Questions

Q. How can researchers address challenges in distinguishing this compound from structurally similar metabolites (e.g., 3-hydroxykynurenine) in complex biological matrices?

  • Methodological Answer :

  • Chromatographic Resolution :

Tandem Mass Spectrometry (MS/MS) : Employ multiple reaction monitoring (MRM) transitions specific to 5-HKYN (e.g., m/z 223 → 160) to enhance selectivity.

Ion Mobility Spectrometry (IMS) : Separate isobaric metabolites based on differential drift times .

  • Enzymatic Differentiation : Use pathway-specific inhibitors or knockout models (e.g., IDO1⁻/⁻ mice) to confirm 5-HKYN’s origin .

Q. What experimental strategies are recommended to investigate the role of this compound in modulating immune responses or oxidative stress pathways?

  • Methodological Answer :

  • In Vitro Models :

Immune Cell Assays : Treat primary macrophages or T-cells with purified 5-HKYN (1–50 µM) and measure cytokine production (e.g., IL-6, IFN-γ) via ELISA.

Oxidative Stress Markers : Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and correlate with 5-HKYN levels .

  • In Vivo Models :
  • Disease Models : Use sepsis or autoimmune models (e.g., LPS-induced inflammation) to assess 5-HKYN’s impact via targeted metabolomics and histopathology .

Q. How should researchers design studies to reconcile contradictory findings regarding this compound’s concentration dynamics across different disease models?

  • Methodological Answer :

  • Meta-Analytical Approaches :

Systematic Review : Aggregate data from studies using PRISMA guidelines, focusing on variables like species, tissue type, and analytical methods .

Standardized Protocols : Propose consensus guidelines for sample collection (e.g., fasting state, time-of-day) to minimize variability .

  • Cross-Model Comparisons :
  • Parallel Experiments : Replicate conflicting studies in identical experimental conditions (e.g., matched cell lines, identical LC-MS parameters) to isolate confounding factors .

Critical Considerations for Experimental Design

  • Reproducibility : Document all experimental parameters (e.g., LC gradient programs, antibody lot numbers) in supplemental materials to enable replication .
  • Ethical Compliance : For human studies, obtain ethics committee approval and ensure informed consent for biospecimen use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.